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d5

Cat. No.: B124309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-
chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone. This

compound is primarily utilized as an internal standard in quantitative analyses by Nuclear

Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid

Chromatography-Mass Spectrometry (LC-MS).[1] Due to the limited availability of public

domain spectral data for the deuterated species, this guide presents the spectral data for the

non-deuterated (h5) analog as a reference, with explanations of the expected differences for

the d5 compound.

Introduction to 2-Amino-5-chlorobenzophenone-d5
2-Amino-5-chlorobenzophenone is a substituted benzophenone and a known precursor in the

synthesis of various benzodiazepines.[2][3] The deuterated version, 2-Amino-5-
chlorobenzophenone-d5, incorporates five deuterium atoms. The substitution of hydrogen

with deuterium, a stable, heavier isotope, allows the compound to be distinguished from its

non-deuterated counterpart by mass spectrometry due to the mass difference.[4] This property

makes it an ideal internal standard to correct for variations during sample preparation,

chromatography, and ionization in quantitative mass spectrometry.[4]

Mass Spectrometry (MS) Data
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The mass spectrum of the non-deuterated 2-Amino-5-chlorobenzophenone shows a molecular

ion peak corresponding to its molecular weight. For the d5 analog, a mass shift of +5 would be

expected.

Table 1: Mass Spectrometry Data for 2-Amino-5-chlorobenzophenone and Expected Data for

its d5 Analog.

Parameter
2-Amino-5-
chlorobenzopheno
ne

2-Amino-5-
chlorobenzopheno
ne-d5 (Expected)

Source

Molecular Formula C₁₃H₁₀ClNO C₁₃H₅D₅ClNO [2][5]

Molecular Weight 231.68 g/mol ~236.71 g/mol [5]

Exact Mass 231.0451 g/mol ~236.0765 g/mol [6]

Precursor m/z

([M+H]⁺)
232.0524 ~237.0838 [6]

Note: The deuteration is typically on the phenyl ring that is not substituted with the amino and

chloro groups.

Nuclear Magnetic Resonance (NMR) Spectral Data
The NMR spectra of 2-Amino-5-chlorobenzophenone-d5 would be significantly different from

the non-deuterated form, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-Amino-5-chlorobenzophenone, signals corresponding to the

protons on both aromatic rings and the amino group are observed. For the d5 analog, the

signals corresponding to the five protons on one of the phenyl rings would be absent.

Table 2: ¹H NMR Spectral Data for 2-Amino-5-chlorobenzophenone.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Not available in

search results

Note: Specific peak assignments for 2-Amino-5-chlorobenzophenone were not available in the

search results. However, a typical spectrum would show multiplets in the aromatic region

(approx. 6.5-8.0 ppm) and a broad singlet for the amino protons. For the d5 compound, the

integration of the aromatic region would be significantly reduced.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the d5 analog would be very similar to the non-deuterated

compound. The primary difference would be the splitting of the carbon signals directly bonded

to deuterium into multiplets due to C-D coupling, and these signals may have a slightly different

chemical shift (isotope shift).

Table 3: ¹³C NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

Chemical Shift (δ) ppm Assignment

Not available in search results

Note: While specific peak data is not available, a typical spectrum would show signals for the

carbonyl carbon (~195 ppm) and multiple signals in the aromatic region (~115-150 ppm).

Experimental Protocols
Detailed experimental protocols for acquiring spectral data for 2-Amino-5-
chlorobenzophenone-d5 would be similar to those for other small organic molecules and

deuterated standards.

NMR Spectroscopy
A general protocol for NMR analysis of a substituted benzophenone would be as follows:
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Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆). For quantitative NMR, an internal standard with a known

concentration would also be added.

Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500

MHz).[7]

¹H NMR Acquisition: Acquire the spectrum with appropriate parameters, including a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts are typically referenced to the residual

solvent peak.[7][8]

Mass Spectrometry (LC-MS/MS)
The following is a typical workflow for quantitative analysis using a deuterated internal standard

like 2-Amino-5-chlorobenzophenone-d5.[4]

Sample Preparation (Protein Precipitation):

Pipette a known volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

Add a small volume (e.g., 10 µL) of the deuterated internal standard stock solution.

Vortex to mix.

Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile with 0.1% formic acid).

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to an LC vial for analysis.[9]

LC-MS/MS Analysis:

LC System: Use a suitable UHPLC system with a reversed-phase column (e.g., C18).
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Mobile Phase: Employ a gradient of aqueous and organic solvents, such as 0.1% formic

acid in water and 0.1% formic acid in acetonitrile.

MS System: Analyze the eluent with a triple quadrupole mass spectrometer equipped with

an electrospray ionization (ESI) source, typically in positive ion mode.[4]

Data Acquisition: Monitor the specific mass transitions for both the analyte (non-

deuterated) and the internal standard (deuterated).

Visualized Workflow
The following diagram illustrates a typical workflow for using a deuterated internal standard in a

quantitative bioanalytical LC-MS/MS assay.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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